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Compound of Interest

Compound Name: 2-Ethynylpyridine

Cat. No.: B158538 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-ethynylpyridine, a versatile

building block in medicinal chemistry, and its key derivatives and analogues. The document

details synthetic methodologies, pharmacological activities, and the underlying signaling

pathways, with a focus on applications in drug discovery and development. All quantitative data

is presented in structured tables for comparative analysis, and detailed experimental protocols

for pivotal reactions are provided.

Core Compound: 2-Ethynylpyridine
2-Ethynylpyridine is a foundational scaffold used in the synthesis of a wide array of complex

organic molecules.[1] Its utility stems from the reactive terminal alkyne group, which readily

participates in various coupling and cycloaddition reactions, and the pyridine ring, a common

motif in pharmaceuticals that can influence solubility, metabolic stability, and target

engagement.[2][3] It serves as a crucial intermediate in the production of pharmaceuticals,

agrochemicals, and dyes.[4]
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Property Value Reference

CAS Number 1945-84-2 [5]

Molecular Formula C₇H₅N [5]

Molecular Weight 103.12 g/mol [5]

Boiling Point 85 °C at 12 mmHg [4]

Density 1.021 g/mL at 25 °C [4]

Appearance Clear dark brown liquid [4]

Synthesis of 2-Ethynylpyridine
A common and efficient method for the laboratory-scale synthesis of 2-ethynylpyridine is the

desilylation of 2-((trimethylsilyl)ethynyl)pyridine.

Experimental Protocol: Desilylation of 2-((trimethylsilyl)ethynyl)pyridine[4]

Materials:

2-((trimethylsilyl)ethynyl)pyridine (1.0 mmol, 175 mg)

Methanol (2 mL)

Dichloromethane (1 mL)

Potassium hydroxide (2.0 mmol, 112 mg)

Deionized water

Anhydrous sodium sulfate

Procedure:

Dissolve 2-((trimethylsilyl)ethynyl)pyridine in a mixture of methanol and dichloromethane in

a round-bottom flask.
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Cool the reaction mixture to 0 °C in an ice bath.

Add potassium hydroxide to the cooled solution.

Stir the reaction mixture at 0 °C for 30 minutes.

Quench the reaction by adding deionized water.

Extract the aqueous layer with dichloromethane (2 x 3 mL).

Combine the organic phases and dry over anhydrous sodium sulfate.

Filter the mixture and concentrate the filtrate under reduced pressure to yield 2-
ethynylpyridine.

Expected Yield: ~80%[4]

Key Derivatives and Analogues in Drug Discovery
The 2-ethynylpyridine scaffold has been elaborated into several classes of pharmacologically

active compounds, including enzyme inhibitors and G-protein coupled receptor (GPCR)

modulators.

PIM-1 Kinase Inhibitors for Anticancer Therapy
PIM-1 is a serine/threonine kinase that is overexpressed in various cancers and plays a crucial

role in cell survival, proliferation, and apoptosis.[6][7] Inhibition of PIM-1 is a promising strategy

for cancer therapy. Several pyridine-based derivatives have been developed as potent PIM-1

inhibitors.

A notable class of these inhibitors involves the hybridization of a pyridine core with a 1,3,4-

oxadiazole moiety.[2] These compounds have demonstrated significant cytotoxicity against

various cancer cell lines.

Quantitative Data: PIM-1 Kinase Inhibitors
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Compound
ID

Target IC₅₀ (nM) Cell Line IC₅₀ (µM) Reference

12 PIM-1 14.3
MCF-7

(Breast)
0.5 [2]

HepG2

(Liver)
5.27 [2]

11 PIM-1 42.3
MCF-7

(Breast)
0.73 [2]

6 PIM-1 19.4
HepG2

(Liver)
6.6 [2]

13 PIM-1 19.8 - - [2]

Staurosporin

e (Control)
PIM-1 16.7 - - [2]

Doxorubicin

(Control)
- -

MCF-7

(Breast)
2.14 [8]

HepG2

(Liver)
2.48 [8]

Experimental Protocol: Synthesis of Pyridine-1,3,4-oxadiazole Hybrid PIM-1 Inhibitors (General

Scheme)[2]

A multi-step synthesis is employed, starting from 2-((3-cyano-4,6-dimethylpyridin-2-

yl)oxy)acetohydrazide.

Synthesis of the 1,3,4-oxadiazole-thione intermediate: The starting acetohydrazide is reacted

with carbon disulfide and potassium hydroxide in ethanol under reflux.

S-alkylation: The resulting thione is then alkylated using various alkylating agents in the

presence of a base like potassium carbonate in acetone.

Azide formation and coupling: The initial acetohydrazide can be converted to an azide using

sodium nitrite and HCl at low temperatures. This azide is then coupled with different amines
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to yield the final amide products.

PIM-1 Kinase Signaling Pathway

The PIM-1 kinase is a downstream effector of the JAK/STAT signaling pathway, which is

activated by various cytokines. PIM-1, in turn, phosphorylates numerous substrates that

promote cell cycle progression and inhibit apoptosis.
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Caption: PIM-1 Kinase Signaling Pathway.
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mGluR5 Antagonists for Neurological Disorders
Metabotropic glutamate receptor 5 (mGluR5) is a GPCR implicated in various neurological and

psychiatric disorders, including anxiety and addiction.[9] Non-competitive antagonists of

mGluR5 are of significant therapeutic interest. 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine

(MTEP) is a potent and selective mGluR5 antagonist derived from a 2-ethynylpyridine
scaffold.

Quantitative Data: mGluR5 Antagonists

Compound Target IC₅₀ (nM) Reference

MTEP (9) mGluR5 5 [9]

MPEP mGluR5 15 [10]

Methoxymethyl-MTEP mGluR5 30 [10]

Experimental Protocol: Synthesis of MTEP via Sonogashira Coupling

The synthesis of MTEP and its analogues typically involves a Sonogashira cross-coupling

reaction between an ethynylpyridine derivative and a suitable thiazole halide.[10]

General Procedure:

To a solution of the aryl halide (e.g., 4-bromo-2-methylthiazole) in a suitable solvent (e.g.,

THF) at room temperature, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-

catalyst (e.g., CuI), and a base (e.g., diisopropylamine).

Add the terminal alkyne (e.g., 3-ethynylpyridine).

Stir the reaction mixture for several hours until completion, monitored by TLC or LC-MS.

Work up the reaction by diluting with an organic solvent (e.g., diethyl ether), filtering

through celite, and washing the filtrate with aqueous solutions of ammonium chloride and

brine.
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Dry the organic layer, concentrate, and purify the crude product by flash column

chromatography.

mGluR5 Signaling Pathway

mGluR5 is a Gq-coupled receptor. Upon activation by glutamate, it initiates a signaling cascade

involving phospholipase C (PLC), leading to the generation of inositol triphosphate (IP₃) and

diacylglycerol (DAG). This results in the release of intracellular calcium and the activation of

protein kinase C (PKC).[1][11]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 14 Tech Support

https://www.researchgate.net/figure/Schematic-representation-of-mGluR5-signaling-in-interneuron-dendrites-Activation-of_fig3_230763801
https://pmc.ncbi.nlm.nih.gov/articles/PMC2714552/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b158538?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Glutamate

mGluR5 Receptor

Binds

Gq Protein

Activates

Phospholipase C (PLC)

Activates

PIP2

Hydrolyzes

IP3 DAG

Endoplasmic Reticulum

Binds to Receptor

Protein Kinase C (PKC)

Activates

Ca²⁺ Release

Downstream Cellular Effects

Click to download full resolution via product page

Caption: mGluR5 Signaling Pathway.
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Imidazo[1,2-a]pyridine Derivatives as Anticancer Agents
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with several

derivatives showing potent anticancer activity.[4] These compounds often exert their effects

through the inhibition of key signaling pathways, such as the PI3K/AKT/mTOR pathway, and by

inducing apoptosis and cell cycle arrest.[12]

Quantitative Data: Imidazo[1,2-a]pyridine Anticancer Activity

Compound ID Cell Line IC₅₀ (µM) Reference

IP-5 HCC1937 (Breast) 45 [13]

IP-6 HCC1937 (Breast) 47.7 [13]

IP-7 HCC1937 (Breast) 79.6 [13]

12b Hep-2 (Laryngeal) 11 [14]

HepG2 (Liver) 13 [14]

MCF-7 (Breast) 11 [14]

A375 (Melanoma) 11 [14]

Experimental Protocol: Synthesis of Imidazo[1,2-a]pyridines (General Scheme)[14]

A common method for the synthesis of imidazo[1,2-a]pyridines is the one-pot, three-component

condensation reaction.

General Procedure:

A mixture of a 2-aminopyridine, an aldehyde, and an isocyanide is stirred in a suitable

solvent (e.g., methanol) at room temperature.

A catalyst, such as iodine, can be used to promote the reaction.

The reaction proceeds via an in-situ generated product of the aldehyde and 2-

aminopyridine, which then undergoes a [4+1] cycloaddition with the isocyanide.
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The product is typically isolated by filtration and can be purified by recrystallization.

Experimental Workflow for Anticancer Evaluation
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Caption: Experimental Workflow for Anticancer Evaluation.

Metabolic Stability Considerations
The pyridine ring is often incorporated into drug candidates to enhance metabolic stability.[2]

However, the metabolic fate of pyridine-containing compounds can be complex. For instance,
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pyrazolopyridine-based kinase inhibitors have shown improved metabolic stability compared to

their pyridazinone counterparts.[15] In some cases, imidazo[4,5-b]pyridine-based kinase

inhibitors have demonstrated high stability in human liver microsomes, with as little as 10% of

the compound being metabolized after a 30-minute incubation.[16] The specific substitution

pattern on the pyridine ring and the overall physicochemical properties of the molecule play a

crucial role in determining its metabolic profile. Further studies are often required to elucidate

the specific metabolic pathways and to optimize for a favorable pharmacokinetic profile.

Conclusion
2-Ethynylpyridine is a valuable and versatile starting material for the synthesis of a diverse

range of pharmacologically active compounds. Its derivatives have shown significant promise

as PIM-1 kinase inhibitors for cancer therapy, mGluR5 antagonists for neurological disorders,

and as scaffolds for other bioactive molecules. The synthetic accessibility of these compounds,

coupled with the potential for fine-tuning their biological activity and pharmacokinetic

properties, makes the 2-ethynylpyridine core an attractive platform for continued research and

development in the pharmaceutical sciences. This guide has provided a foundational overview

of the synthesis, biological evaluation, and mechanisms of action of key 2-ethynylpyridine
derivatives, offering a valuable resource for researchers in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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